

Solubility characteristics of Fmoc-D-methionine in different solvents.

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Compound of Interest

Compound Name: (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine

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A Technical Guide to the Solubility of Fmoc-D-Methionine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N- α -(9-Fluorenylmethoxycarbonyl)-D-methionine (Fmoc-D-methionine), a crucial building block in solid-phase peptide synthesis (SPPS). An understanding of its solubility is critical for optimizing coupling reactions, ensuring high purity and yield of synthetic peptides. This document consolidates available solubility information and presents a detailed protocol for its experimental determination.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is primarily dictated by the physicochemical properties of the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. The Fmoc group generally imparts good solubility in many organic solvents. For Fmoc-D-methionine, the thioether side chain contributes to its overall properties.

Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are extensively used in SPPS due to their excellent ability to

dissolve Fmoc-amino acids and swell the resin support.^[1]

Solubility Data for Fmoc-D-Methionine

Precise quantitative solubility data for Fmoc-D-methionine across a wide range of solvents is not extensively published in peer-reviewed literature. However, product specifications and related literature provide valuable qualitative and semi-quantitative insights. The following table summarizes the available information.

Solvent	Formula	Type	Solubility of Fmoc-D-Methionine	Citation(s)
Most Organic Solvents	-	-	Highly Soluble	^[2]
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	Polar Aprotic	"Clearly soluble" (1 mmole in 2 mL) - This is equivalent to ~185.7 mg/mL or 0.5 M.	^[3]
Water	H ₂ O	Polar Protic	Slightly Soluble	^[2]
Methanol (for L-enantiomer)	CH ₃ OH	Polar Protic	Soluble, but may show very faint turbidity at higher concentrations.	^{[4][5]}
Acetonitrile (for L-enantiomer)	C ₂ H ₃ N	Polar Aprotic	Soluble	^[4]

Note: Data for the L-enantiomer (Fmoc-L-methionine) is included for comparative purposes, as its solubility is expected to be very similar to the D-enantiomer.

Experimental Protocol for Equilibrium Solubility Determination

For applications requiring precise solubility data, the shake-flask method is the gold standard. [6] The following protocol provides a reliable procedure to determine the equilibrium solubility of Fmoc-D-methionine in a specific solvent.

Materials and Equipment

- Fmoc-D-methionine (solid)
- High-purity solvent of interest
- Analytical balance
- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (0.2 μm , solvent-compatible)

Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of solid Fmoc-D-methionine to a vial. It is crucial that undissolved solid remains to ensure the solution is saturated.
 - Add a known volume of the solvent to the vial.
- Equilibration:
 - Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

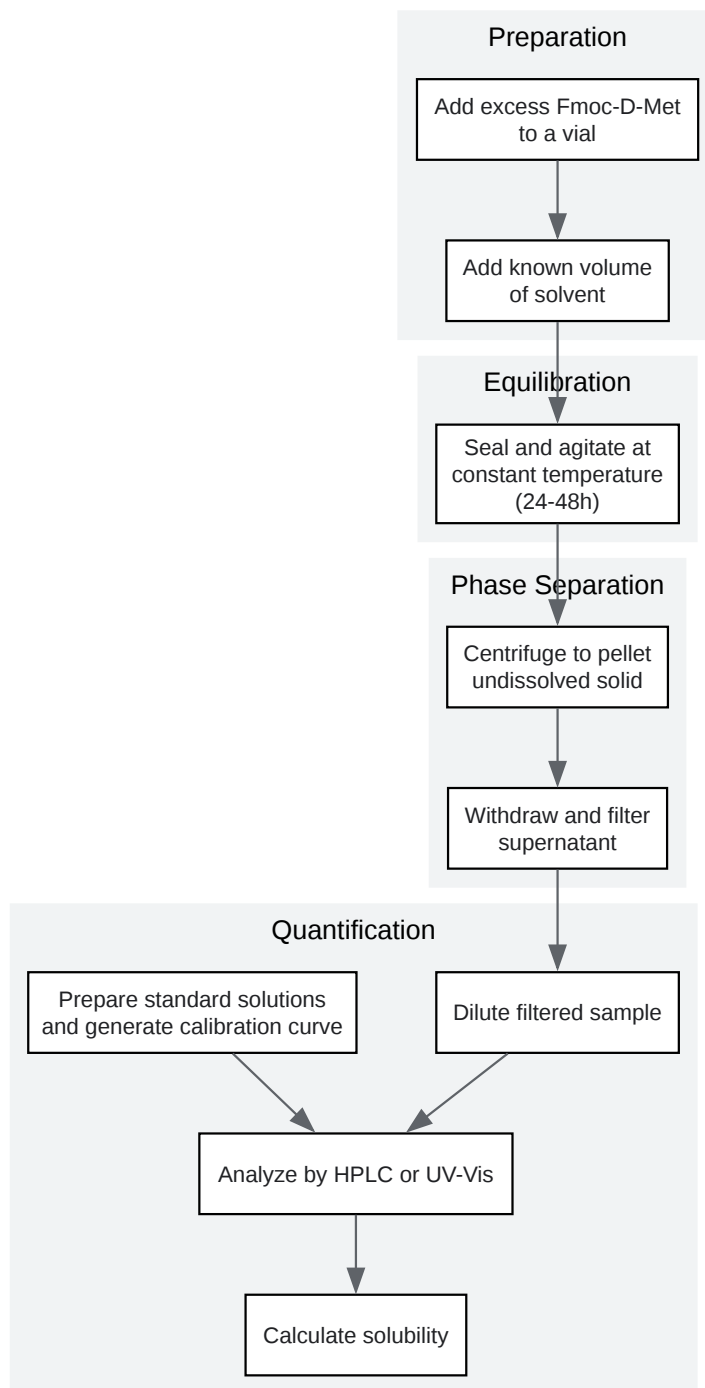
- Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can determine the minimum time required to reach a stable concentration.^[6]
- Phase Separation:
 - After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
- Sample Preparation for Analysis:
 - Carefully withdraw a known volume of the clear supernatant.
 - Immediately filter the sample through a 0.2 μm syringe filter into a clean vial to remove any remaining particulates.^[6]
- Quantification:
 - Using HPLC:
 - Prepare a series of standard solutions of Fmoc-D-methionine of known concentrations.
 - Generate a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their concentrations. The Fmoc group has a strong UV absorbance, typically monitored at 265 nm or 301 nm.^[6]
 - Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
 - Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.
 - Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This value represents the equilibrium solubility.
 - Using UV-Vis Spectrophotometry (after Fmoc cleavage):
 - An alternative to direct HPLC measurement involves cleaving the Fmoc group and quantifying the resulting dibenzofulvene-piperidine adduct.^[7]

- Treat a known volume of the filtered saturated solution with a 20% (v/v) solution of piperidine in DMF.
- Measure the absorbance of the resulting solution at approximately 301 nm.
- Calculate the concentration using the Beer-Lambert law ($A = \epsilon bc$), with a known molar extinction coefficient (ϵ) for the dibenzofulvene-piperidine adduct (e.g., $7800 \text{ M}^{-1}\text{cm}^{-1}$ at 301 nm).^[7]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of Fmoc-D-methionine solubility.

Workflow for Determining Fmoc-D-Methionine Solubility

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